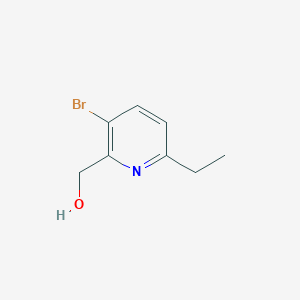
(3-Bromo-6-ethylpyridin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromo-6-ethylpyridin-2-yl)methanol is an organic compound with the molecular formula C8H10BrNO It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound features a bromine atom at the third position, an ethyl group at the sixth position, and a hydroxymethyl group at the second position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-6-ethylpyridin-2-yl)methanol typically involves the bromination of 6-ethylpyridin-2-ylmethanol. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
(3-Bromo-6-ethylpyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: (3-Bromo-6-ethylpyridin-2-yl)carboxylic acid.
Reduction: 6-Ethylpyridin-2-ylmethanol.
Substitution: (3-Amino-6-ethylpyridin-2-yl)methanol, (3-Mercapto-6-ethylpyridin-2-yl)methanol, etc.
科学的研究の応用
(3-Bromo-6-ethylpyridin-2-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization through substitution reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It may be explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of (3-Bromo-6-ethylpyridin-2-yl)methanol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the hydroxymethyl group can influence the compound’s binding affinity and specificity towards its molecular targets. The exact pathways involved would depend on the specific biological system being studied.
類似化合物との比較
Similar Compounds
(3-Bromo-6-methylpyridin-2-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.
(6-Bromo-pyridin-2-yl)methanol: Lacks the ethyl group at the sixth position.
(3-Bromo-2-pyridinyl)methanol: Lacks the ethyl group at the sixth position and has the bromine atom at the third position.
Uniqueness
(3-Bromo-6-ethylpyridin-2-yl)methanol is unique due to the presence of both the ethyl group and the bromine atom on the pyridine ring. This combination of substituents can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H10BrNO |
|---|---|
分子量 |
216.07 g/mol |
IUPAC名 |
(3-bromo-6-ethylpyridin-2-yl)methanol |
InChI |
InChI=1S/C8H10BrNO/c1-2-6-3-4-7(9)8(5-11)10-6/h3-4,11H,2,5H2,1H3 |
InChIキー |
NMRRSNCDNDZUSD-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(=C(C=C1)Br)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


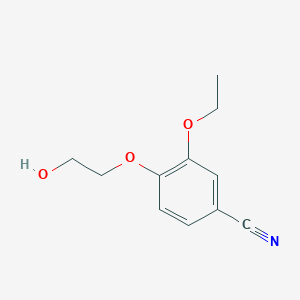
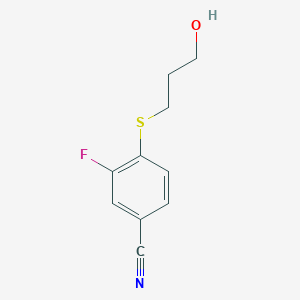
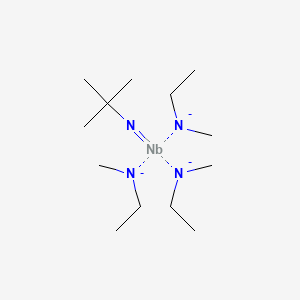
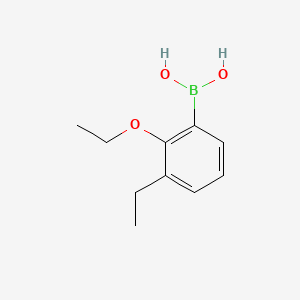
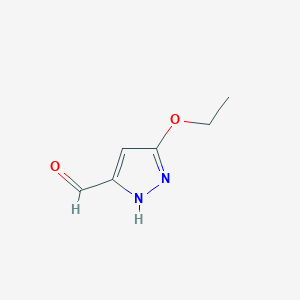
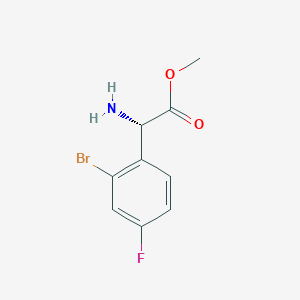

![n-Methyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4h)-yl)acetamide](/img/structure/B14891905.png)
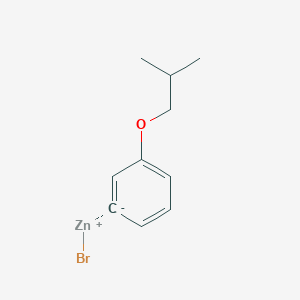
![(3AR,7aS)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-ol](/img/structure/B14891918.png)
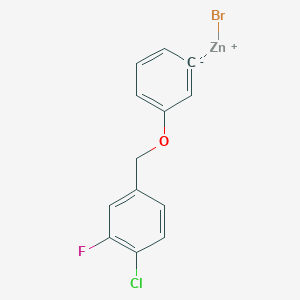
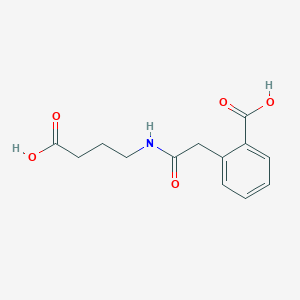
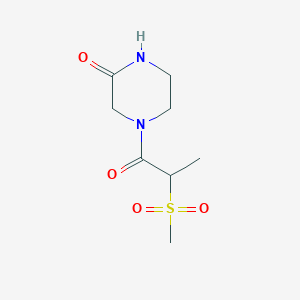
![5-Fluoro-2,2-dimethyl-8-(-2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)vinyl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14891948.png)
